molecular formula C6H7BrN2O B1291706 5-Bromo-3-methoxypyridin-2-amine CAS No. 42409-58-5

5-Bromo-3-methoxypyridin-2-amine

Cat. No.: B1291706
CAS No.: 42409-58-5
M. Wt: 203.04 g/mol
InChI Key: NFBIWMFMHLPVLT-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxypyridin-2-amine is a useful research compound. Its molecular formula is C6H7BrN2O and its molecular weight is 203.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Amination

5-Bromo-3-methoxypyridin-2-amine plays a significant role in catalytic amination processes. For instance, the amination of polyhalopyridines catalyzed by a palladium-Xantphos complex predominantly yields aminopyridine products. This process demonstrates high efficiency and chemoselectivity, making it valuable in organic synthesis (Ji, Li, & Bunnelle, 2003).

Synthesis of Bicyclic δ-Lactams

This compound is utilized in the efficient synthesis of 5-functionalized 2-methoxypyridines, which are subsequently applied in synthesizing bicyclic δ-lactams. These compounds have potential applications in various fields, including pharmaceuticals (Sośnicki, 2009).

Amination Reactions Involving Pyridyne Intermediates

The compound is involved in amination reactions where pyridyne intermediates are likely formed. This aspect of its reactivity is important for understanding reaction mechanisms in organic chemistry (Pieterse & Hertog, 2010).

Chemoselective Functionalization

Research demonstrates the chemoselective functionalization of halopyridines, including this compound. These studies are crucial for selective synthesis processes in medicinal chemistry and drug development (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).

Synthesis of Pyrroles

The compound is used in synthesizing a series of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles. Such synthetic methods are significant for developing novel compounds with potential applications in various fields (Zanatta et al., 2021).

Large-Scale Production

This compound is also significant in large-scale production processes. For example, its transformation from the corresponding amine via hydrogen peroxide oxidation demonstrates its role in industrial-scale chemical synthesis (Agosti et al., 2017).

Protonation and Hydrogen Bonding Studies

Its derivatives are used in the study of protonation sites and hydrogen bonding, which is crucial for understanding molecular interactions and properties (Böck et al., 2021).

Copper-Catalyzed Amination

The compound plays a role in copper-catalyzed amination of aryl halides, a process important in the synthesis of various organic compounds (Lang, Zewge, Houpis, & VolanteRalph, 2001).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H317, H318, and H335 . These indicate that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust and contact with skin and eyes .

Mechanism of Action

Mode of Action

It’s possible that it interacts with its targets through hydrogen bonding or other types of chemical interactions, leading to changes in the targets’ functions .

Biochemical Pathways

The biochemical pathways affected by 5-Bromo-3-methoxypyridin-2-amine are not well-documented. Given its chemical structure, it might be involved in various biochemical reactions. The exact pathways and their downstream effects remain to be elucidated .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins. Further pharmacokinetic studies are needed to provide a comprehensive understanding of this compound .

Result of Action

It’s possible that it could cause changes in cellular signaling, gene expression, or other cellular processes, depending on its targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules could affect its stability and interaction with its targets .

Properties

IUPAC Name

5-bromo-3-methoxypyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c1-10-5-2-4(7)3-9-6(5)8/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBIWMFMHLPVLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624122
Record name 5-Bromo-3-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42409-58-5
Record name 5-Bromo-3-methoxypyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-3-methoxypyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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